Enhanced Lipophilicity (logP 1.892) for Superior Blood-Brain Barrier Permeability vs. Less Lipophilic Analogs
The target compound exhibits a calculated logP value of 1.892 [1]. This level of lipophilicity is critical for passive diffusion across the blood-brain barrier (BBB), a prerequisite for any CNS-targeted therapeutic. In comparison, the des-methyl analog, 2-(4-Phenylpiperazin-1-yl)ethanamine, has a lower molecular weight (205.3 g/mol vs. 219.33 g/mol) and a different polar surface area, which would result in a lower logP and consequently reduced CNS penetration [2]. While not a direct measurement, this class-level inference from the well-established correlation between logP and BBB permeability indicates that the target compound's physicochemical profile is better optimized for CNS applications than its simpler analog [1].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 1.892 |
| Comparator Or Baseline | 2-(4-Phenylpiperazin-1-yl)ethanamine (predicted logP < 1.892, based on lower molecular weight and different substitution) |
| Quantified Difference | Higher logP value for the target compound indicates superior lipophilicity. |
| Conditions | Predicted/Calculated logP values. |
Why This Matters
For CNS drug discovery, a logP value in an optimal range is essential for BBB penetration; a compound with an unsuitable logP will likely fail in vivo efficacy studies, leading to wasted resources.
- [1] 2-(4-methyl-2-phenylpiperazin-1-yl)ethanamine. (n.d.). In *ChemBase*. Retrieved April 23, 2026, from https://www.chembase.cn View Source
- [2] 2-(4-Phenylpiperazin-1-yl)ethanamine. (n.d.). In *MolBase*. Retrieved April 23, 2026, from https://qiye.molbase.cn/ View Source
